Cas no 99686-52-9 (1,1'-Biphenyl,2,2'-dichloro-5,5'-bis(trifluoromethyl)-)
99686-52-9 structure
Product Name:1,1'-Biphenyl,2,2'-dichloro-5,5'-bis(trifluoromethyl)-
CAS No:99686-52-9
MF:C14H6Cl2F6
MW:359.093863010406
CID:806898
PubChem ID:57528
Update Time:2025-04-19
1,1'-Biphenyl,2,2'-dichloro-5,5'-bis(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,2'-dichloro-5,5'-bis(trifluoromethyl)-
- 2-chloro-1-[2-chloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)benzene
- 5,5'-Bis-trifluoromethyl-2,2'-dichlorobiphenyl
- 2,2'-Dichloro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
- 1,1'-Biphenyl, 2,2'-dichloro-5,5'-bis(trifluoromethyl)-
- 99686-52-9
- JWKTZOCSEMZILI-UHFFFAOYSA-N
- SCHEMBL19785361
- DTXSID00244200
-
- Inchi: 1S/C14H6Cl2F6/c15-11-5-7(13(17,18)19)1-3-9(11)10-4-2-8(6-12(10)16)14(20,21)22/h1-6H
- InChI Key: JWKTZOCSEMZILI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(F)(F)F)C=CC=1C1C=CC(C(F)(F)F)=CC=1Cl
Computed Properties
- Exact Mass: 357.9750746g/mol
- Monoisotopic Mass: 357.9750746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl,2,2'-dichloro-5,5'-bis(trifluoromethyl)- Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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